molecular formula C13H23NO4 B13886970 Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Cat. No.: B13886970
M. Wt: 257.33 g/mol
InChI Key: BGSBOSKFCNZQQQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate (CAS: 2920426-94-2) is a bicyclic spiro compound featuring a seven-membered azaspiro ring system fused with a three-membered oxa ring. The structure includes a hydroxymethyl and methyl substituent at the 5-position of the spiro core, as well as a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly for developing bioactive molecules targeting neurological and metabolic disorders. Its spirocyclic architecture enhances conformational rigidity, which is advantageous for optimizing drug-like properties such as solubility and metabolic stability .

Properties

Molecular Formula

C13H23NO4

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(16)14-5-12(4,7-15)13(6-14)8-17-9-13/h15H,5-9H2,1-4H3

InChI Key

BGSBOSKFCNZQQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CC12COC2)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure provides a versatile scaffold for the development of new compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug discovery and development, particularly in the design of novel pharmaceuticals .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the structural and functional uniqueness of tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate, we compare it with analogous spirocyclic compounds reported in the literature and commercial catalogs. Key differences lie in ring size, substituent groups, and physicochemical properties.

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Ring Systems Application/Notes
This compound 2920426-94-2 Not explicitly provided N/A 2-oxa-7-azaspiro[3.4]octane, hydroxymethyl, methyl Intermediate for drug discovery; Boc protection enhances synthetic versatility.
6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate 122663-22-3 C16H25NO4 295.37 Dual ester groups (tert-butyl and ethyl) Used in peptide mimetics; dual ester groups improve lipophilicity .
Tert-butyl 5-[(chlorosulfonyl)methyl]-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate 2225144-48-7 C12H18ClNO6S 339.79 Chlorosulfonylmethyl, 7-oxo group Reactive intermediate for sulfonamide-based drug candidates .
Tert-butyl 7-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate Not provided C12H19NO4 241.29 7-hydroxy group, 5-oxa ring Hydroxyl group enables further functionalization (e.g., glycosylation) .
7-fluoro-5-azaspiro[2.4]heptane hydrochloride 351369-07-8 C6H9FClN 161.60 Fluorine substituent, smaller spiro[2.4] system Fluorine enhances metabolic stability; used in CNS-targeting molecules .

Key Research Findings

Ring Size and Rigidity :

  • The 7-azaspiro[3.4]octane core in the target compound provides greater conformational control compared to smaller systems like spiro[2.4]heptane. This rigidity is critical for maintaining binding affinity in enzyme inhibitors .
  • Larger spiro systems (e.g., spiro[4.5]decane derivatives) exhibit reduced synthetic accessibility but improved solubility due to increased polarity .

Substituent Effects :

  • The hydroxymethyl group in the target compound offers a site for further derivatization (e.g., phosphorylation or esterification), unlike chlorosulfonyl or fluoro substituents in analogs, which are typically terminal functional groups .
  • Boc-protected analogs (e.g., 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate) demonstrate superior stability under acidic conditions compared to unprotected amines .

Physicochemical Properties :

  • The presence of oxygen in the oxa ring (2-oxa vs. 5-oxa) influences hydrogen-bonding capacity and solubility. For example, the 7-hydroxy-5-oxa analog shows higher aqueous solubility than the target compound .
  • Chlorosulfonyl-containing derivatives (e.g., CAS 2225144-48-7) exhibit higher molecular weights and reactivity, making them suitable for covalent drug design .

Biological Activity

Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate, commonly referred to as Tert-butyl spiro compound, is a complex organic molecule notable for its unique spirocyclic structure and potential biological activity. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Basic Information

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 2920426-94-2
  • IUPAC Name : tert-butyl (5S)-5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate

Structural Features

The compound features:

  • A spirocyclic structure , incorporating both oxygen and nitrogen atoms.
  • Specific hydroxymethyl and tert-butyl ester groups that contribute to its reactivity and biological activity.

Preliminary studies suggest that Tert-butyl spiro compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses. The specific binding affinity of this compound to various biological targets remains an area of active research.

Interaction Studies

Research has indicated that the compound displays varying degrees of interaction with biological systems:

Study FocusFindings
Neurotransmitter ReceptorsPotential interactions that may influence neurotransmission pathways.
Enzymatic ActivityPreliminary data suggests modulation of enzymes involved in metabolic processes.

Case Studies

  • Neurotransmitter Modulation : In a study examining the effects of similar spirocyclic compounds on neurotransmitter receptors, it was found that structural modifications significantly influenced receptor binding affinities, suggesting that Tert-butyl spiro compound may exhibit similar properties .
  • Metabolic Pathway Inhibition : Another study focused on the inhibition of specific metabolic enzymes by related compounds, demonstrating that modifications in the spirocyclic structure can enhance or reduce inhibitory effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Tert-butyl spiro compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylateSimilar spirocyclic structureDifferent substitution pattern affecting reactivity
Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylateContains sulfur instead of oxygenUnique reactivity due to sulfur presence
Tert-butyl 5-oxo-2-azaspiro[3.4]octane-2-carboxylateLacks hydroxymethyl groupDifferent oxidation state impacts properties

Future Directions in Research

The exploration of this compound's biological activity is still in its infancy, with many avenues for further investigation:

  • In-depth Pharmacological Studies : More comprehensive studies are needed to elucidate the pharmacokinetics and pharmacodynamics of this compound.
  • Therapeutic Potential : Investigating its potential applications in treating neurological disorders or metabolic diseases could yield significant insights.
  • Structural Modifications : Exploring how structural variations impact biological activity could lead to the development of more effective derivatives.

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